N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes. For example, its anti-tubercular activity is thought to involve the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Studied for their antitubercular properties.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide stands out due to its unique combination of a chlorophenyl group and an oxadiazole ring, which imparts specific chemical and biological properties
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant case studies.
The compound this compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H12ClN3O |
Molecular Weight | 239.69 g/mol |
CAS Number | 90147-10-7 |
Melting Point | Not specified |
LogP | 3.997 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl hydrazine with appropriate acylating agents under controlled conditions. Recent advancements in synthetic methodologies have emphasized eco-friendly approaches using visible light and mild reaction conditions to enhance yield and reduce toxicity .
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit potent anticancer activity. In particular, this compound has shown effectiveness against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
A549 (Lung) | 8.0 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 6.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro and in vivo models. Studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting potential for clinical application in cancer therapy .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to be effective at low concentrations, indicating its potential as a lead candidate for developing new antibiotics .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRFGFQOHMQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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